molecular formula C16H20N2O3 B8256745 Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate

Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate

Cat. No.: B8256745
M. Wt: 288.34 g/mol
InChI Key: HNWYJFLJOPRUIA-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate (CAS 2741575-87-9) is a synthetic cannabinoid receptor agonist (SCRA) of significant interest in advanced chemical and pharmacological research. This compound is structurally characterized by an indole-3-carboxamide core linked to a methyl 3,3-dimethylbutanoate moiety, a configuration shared with a class of potent SCRAs that are the subject of ongoing forensic and toxicological studies worldwide . Its molecular formula is C16H20N2O3 and it has a molecular weight of 288.34 g/mol . As a research chemical, its primary application is in the identification and metabolic profiling of novel psychoactive substances (NPS) . Researchers utilize this compound as an analytical reference standard to calibrate equipment and develop methods for detecting related substances in seized materials and biological samples, using techniques such as liquid chromatography-mass spectrometry (LC-MS) . The study of its synthesis-related impurities provides valuable forensic intelligence, offering insights into manufacturing processes and precursor compounds, which can be crucial for source tracking and sample linking . The mechanism of action for this class of compounds involves acting as a potent agonist of the CB1 and CB2 cannabinoid receptors in the central nervous system . Although the specific potency of this indole-based analog may vary, structurally related tert-leucinate synthetic cannabinoids are known for their high-affinity binding and functional activity at these receptors, making them critical tools for investigating the endocannabinoid system . This product is intended For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Properties

IUPAC Name

methyl (2S)-2-(1H-indole-3-carbonylamino)-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)13(15(20)21-4)18-14(19)11-9-17-12-8-6-5-7-10(11)12/h5-9,13,17H,1-4H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWYJFLJOPRUIA-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342452
Record name Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of synthetic carboxamides, often modified at the indole/indazole ring, alkyl chain, or ester group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Properties Pharmacological Activity Regulatory Status
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate C₁₆H₂₀N₂O₃ Indole-3-carboxamido, no alkyl/aryl substitution 288.34 Crystalline solid; predicted high lipophilicity Likely CB1/CB2 agonist (inferred from analogs) Not listed as controlled
MDMB-4F-BUTICA (Methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) C₁₉H₂₄FN₃O₃ 4-Fluorobutyl on indole 361.41 ND (melting point) Potent CB1 agonist; longer alkyl chain enhances receptor binding Controlled in some jurisdictions
MDMB-FUBINACA (Methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) C₂₃H₂₄FN₃O₃ 4-Fluorobenzyl on indazole 409.46 High thermal stability Extremely potent CB1 agonist (EC₅₀ < 10 nM) Widely banned
MDMB-CHMICA (Methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) C₂₃H₃₂N₂O₃ Cyclohexylmethyl on indole 384.51 White powder; high logP (4.93) Prolonged psychoactive effects due to bulky substituent Controlled in multiple regions
AMB-4CN-BUTINACA (Methyl (S)-2-(1-(4-cyanobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) C₂₀H₂₅N₅O₃ 4-Cyanobutyl on indazole 383.45 Polar cyano group alters solubility Moderate CB1 affinity; reduced potency vs. fluorinated analogs Emerging regulatory scrutiny

Key Findings from Comparative Studies

Substituent Effects on Receptor Binding :

  • Fluorinated alkyl/aryl groups (e.g., 4-fluorobutyl in MDMB-4F-BUTICA) enhance CB1 receptor affinity by increasing lipophilicity and van der Waals interactions .
  • Bulky groups (e.g., cyclohexylmethyl in MDMB-CHMICA) prolong activity due to slower metabolic degradation .
  • Indazole-based analogs (e.g., MDMB-FUBINACA) exhibit higher potency than indole derivatives, attributed to improved hydrogen-bonding with CB1 .

Cyano groups (e.g., AMB-4CN-BUTINACA) introduce polarity, reducing blood-brain barrier penetration but improving aqueous solubility .

Preparation Methods

Alkylation Step: Formation of the Methyl Ester Backbone

The alkylation step establishes the (S)-3,3-dimethylbutanoate methyl ester moiety. This typically begins with (S)-2-amino-3,3-dimethylbutanoic acid, which undergoes esterification to form the methyl ester. Common methods include:

  • Fischer esterification : Reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

  • Chloride-mediated esterification : Treating the acid with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride intermediate, followed by reaction with methanol.

The stereochemical integrity of the (S)-configuration is preserved by using enantiomerically pure starting materials or chiral resolution techniques.

Amide Coupling: Indole-3-Carboxamide Formation

The amide coupling step links the indole-3-carboxylic acid to the amino ester. This reaction requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Key methodologies include:

  • Carbodiimide-based coupling : Using N,N’-dicyclohexylcarbodiimide\text{N,N'-dicyclohexylcarbodiimide} (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide\text{1-ethyl-3-(3-dimethylaminopropyl)carbodiimide} (EDCI) with 1-hydroxybenzotriazole\text{1-hydroxybenzotriazole} (HOBt) to prevent racemization.

  • Uronium/phosphonium reagents : Employing O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate\text{O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate} (HATU) for high-efficiency coupling in polar aprotic solvents like N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF).

Reaction conditions are maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, with temperatures ranging from 0°C to room temperature.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantReaction Yield (%)
DMF36.785–90
Dichloromethane8.970–75
Tetrahydrofuran7.660–65

Polar solvents like DMF enhance reagent solubility and stabilize transition states, improving yields.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by acting as a nucleophilic catalyst (0.1–0.2 equiv).

  • Triethylamine (TEA) : Neutralizes acidic byproducts, maintaining a pH conducive to amide bond formation.

Purification and Characterization

Chromatographic Purification

Crude products are purified using:

  • Silica gel chromatography : Eluting with hexane/ethyl acetate gradients (7:3 to 1:1) to isolate the target compound.

  • Reverse-phase HPLC : Employing C18 columns with acetonitrile/water mobile phases for high-purity fractions.

Spectroscopic Validation

TechniqueKey Data Points
1H NMR^1\text{H NMR} (DMSO-d6d_6)- Indole NH: δ\delta 10.8 ppm (s)
- Methyl ester: δ\delta 3.68 ppm (s)
- Dimethylbutanoate: δ\delta 1.12 ppm (s)
LC-MS - [M+H]+^+: m/z 289.3
- Retention time: 4.8 min (C18, 60% acetonitrile)

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous-flow reactors : Reduce reaction times and improve heat management compared to batch processes.

  • Automated purification systems : Utilize simulated moving bed (SMB) chromatography for high-throughput separation.

Challenges and Mitigation Strategies

Racemization During Amide Coupling

The (S)-configuration is prone to racemization under basic conditions. Mitigation includes:

  • Using low temperatures (0–5°C).

  • Avoiding prolonged reaction times.

Byproduct Formation

  • N-acylurea formation : Minimized by substituting DCC with EDCI/HOBt.

  • Ester hydrolysis : Controlled by maintaining anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
DCC/HOBt in DMF8898120
HATU in DMF9299150
EDCI/HOBt in DCM789590

HATU-based coupling offers the highest efficiency but at a greater cost, making EDCI preferable for large-scale production .

Q & A

Q. Q1. What are the standard synthetic protocols for Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate?

The synthesis typically involves coupling indole-3-carboxylic acid derivatives with methyl esters of chiral amino acids. For example, a related compound (Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) was synthesized via amidation using trifluoroethylamine and purified via C18 reverse-phase chromatography (acetonitrile/water) . Key steps include:

  • Amino acid activation : Use of coupling agents like diisopropylethylamine (DIPEA) in THF under nitrogen.
  • Purification : Reverse-phase or silica gel chromatography to isolate enantiomerically pure products.
  • Yield optimization : Extended reaction times (e.g., 27 hours at 60°C) improve conversion rates.

Q. Advanced Q1. How can enantiomeric purity be ensured during synthesis?

Enantiomeric purity is critical for pharmacological activity. Methods include:

  • Chiral auxiliaries : Use of oxazolidinone derivatives (e.g., (R)-4-benzyl-3-acyloxazolidin-2-one) to control stereochemistry during coupling, as seen in related hydroxy acid syntheses .
  • HPLC validation : Chiral stationary-phase columns (e.g., C18) resolve enantiomers, with retention times validated against standards .

Analytical Characterization

Q. Q2. What analytical techniques are used to confirm the structure and purity of this compound?

Standard methods include:

  • LCMS : To confirm molecular weight (e.g., [M+H]+ ion) and detect impurities.
  • 1H-NMR : Resolves stereochemical features (e.g., diastereotopic protons) and confirms substitution patterns (e.g., indole C3 carboxamido group) .
  • HPLC : Quantifies purity (>95% by area normalization) .

Q. Advanced Q2. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from rotamers or solvent effects. Solutions include:

  • Variable-temperature NMR : To identify dynamic rotational barriers, as demonstrated in studies of indole derivatives .
  • Density functional theory (DFT) calculations : Predict expected chemical shifts and compare with experimental data .

Pharmacological and Biological Studies

Q. Q3. What in vitro assays are suitable for studying this compound’s bioactivity?

Common assays include:

  • Receptor binding : Use of HEK293 cells expressing target receptors (e.g., cannabinoid receptors for structurally related indole carboxamides) .
  • Metabolic stability : Incubation with human liver microsomes (HLMs) to assess cytochrome P450-mediated degradation .

Q. Advanced Q3. How can in vitro data be extrapolated to in vivo models?

Use physiologically based pharmacokinetic (PBPK) modeling incorporating parameters like:

  • Apparent permeability (Papp) : Measured via Madin-Darby Canine Kidney (MDCK) monolayers .
  • Interspecies scaling factors : Adjust for differences in metabolic clearance between HLMs and animal models .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How does modification of the indole moiety affect bioactivity?

SAR studies on indole carboxamides show that:

  • C3 substitution : Critical for receptor binding. Bulky groups (e.g., 3,3-dimethylbutanoate) enhance selectivity .
  • Fluorination : Fluoropentyl chains (e.g., in 5F-MDMB-PINACA) increase metabolic stability and potency .

Q. Advanced Q4. What computational tools aid in SAR prediction?

  • Molecular docking : To model interactions with target receptors (e.g., cannabinoid receptor homology models) .
  • QSAR models : Train using datasets of indole derivatives’ binding affinities and physicochemical descriptors .

Stability and Degradation

Q. Q5. What storage conditions are recommended for this compound?

  • Temperature : Store at –20°C in moisture-free environments to prevent hydrolysis of the ester group .
  • Light exposure : Use amber vials to avoid photodegradation of the indole ring .

Q. Advanced Q5. How can degradation products be identified?

  • Forced degradation studies : Expose to heat, light, or acidic/basic conditions, followed by LCMS/MS to detect fragments (e.g., indole-3-carboxylic acid from ester hydrolysis) .

Toxicology and Metabolism

Q. Q6. What are the primary metabolic pathways for this compound?

  • Ester hydrolysis : Catalyzed by carboxylesterases, yielding carboxylic acid metabolites .
  • Oxidative metabolism : CYP3A4/5-mediated oxidation of the indole or alkyl chains .

Q. Advanced Q6. How do interspecies differences impact toxicity studies?

  • Species-specific isoforms : For example, rat carboxylesterases hydrolyze esters faster than human enzymes, requiring dose adjustments in rodent models .

Data Interpretation and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in bioactivity data?

  • Quality control : Standardize synthetic protocols (e.g., reaction time, purification steps) .
  • Statistical validation : Use ANOVA to confirm significance of observed differences .

Q. Advanced Q7. What statistical methods resolve contradictions in receptor binding studies?

  • Multivariate regression : Correlate structural features (e.g., logP, steric parameters) with binding data .
  • Bayesian meta-analysis : Pool data from multiple studies to identify consensus trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.